Cas no 38665-10-0 (Validoxylamine A)

Validoxylamine A 化学的及び物理的性質
名前と識別子
-
- Validoxylamine A
- 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexy l]amino}-4-cyclohexene-1,2,3-triol
- 4-(Hydroxymethyl)-6-((2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)amino)-4-cyclohexene-1,2,3-triol
- NCI60_008244
- FT-0630904
- 82309-75-9
- CHEMBL2006788
- SCHEMBL5160235
- DTXSID00959504
- 4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol
- 4-(hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol
- NSC626095
- NSC-626095
- (+)-Validoxylamine-A
- (1s,2s,3r,6s)-4-(Hydroxymethyl)-6-{[(1s,2s,3s,4r,5r)-2,3,4-Trihydroxy-5-(Hydroxymethyl)cyclohexyl]amino}cyclohex-4-Ene-1,2,3-Triol
- CHEMBL1236649
- vinylpelargonate
- Q27225311
- C17700
- CHEBI:131941
- VALIDOXYLAMINE
- (1S,2S,3R,6S)-4-(hydroxymethyl)-6-[[(1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol
- D-chiro-Inositol, 1,5,6-trideoxy-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1alpha,4alpha,5beta,6alpha))-
- (1S,2S,3R,6S)-4-(hydroxymethyl)-6-((1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexylamino)cyclohex-4-ene-1,2,3-triol
- (+)-Validoxylamine A
- D-chiro-Inositol, 5-(hydroxymethyl)-1,5,6-trideoxy-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1-alpha,4-alpha,5-beta,6-alpha))-
- 38665-10-0
- 1,5,6-Trideoxy-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol; (+)-Validoxylamine A;
-
- インチ: InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2
- InChIKey: YCJYNBLLJHFIIW-UHFFFAOYSA-N
- ほほえんだ: C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO
計算された属性
- せいみつぶんしりょう: 335.15805
- どういたいしつりょう: 335.15801676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 9
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 174Ų
- 疎水性パラメータ計算基準値(XlogP): -4.1
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 602.6±55.0 °C at 760 mmHg
- フラッシュポイント: 222.6±22.1 °C
- PSA: 173.87
- じょうきあつ: 0.0±3.9 mmHg at 25°C
Validoxylamine A セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Validoxylamine A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V943450-250mg |
Validoxylamine A |
38665-10-0 | 250mg |
1320.00 | 2021-07-15 | ||
TRC | V943450-10mg |
Validoxylamine A |
38665-10-0 | 10mg |
$ 1642.00 | 2023-09-05 | ||
TRC | V943450-25mg |
Validoxylamine A |
38665-10-0 | 25mg |
165.00 | 2021-07-15 | ||
TRC | V943450-1mg |
Validoxylamine A |
38665-10-0 | 1mg |
$ 207.00 | 2023-09-05 | ||
TRC | V943450-100mg |
Validoxylamine A |
38665-10-0 | 100mg |
655.00 | 2021-07-15 | ||
TRC | V943450-5mg |
Validoxylamine A |
38665-10-0 | 5mg |
$ 816.00 | 2023-09-05 |
Validoxylamine A 関連文献
-
Taifo Mahmud Nat. Prod. Rep. 2003 20 137
-
2. Cleavage of validoxylamine A derivatives with N-bromosuccinimide: preparation of blocked synthons useful for the construction of carba-oligosaccharides composed of imino linkagesSeiichiro Ogawa,Akihiro Nakajima,Yasunobu Miyamoto J. Chem. Soc. Perkin Trans. 1 1991 3287
-
Jongtae Yang,Hui Xu,Yirong Zhang,Linquan Bai,Zixin Deng,Taifo Mahmud Org. Biomol. Chem. 2011 9 438
-
4. Structure of the antibiotic validamycin ASatoshi Horii,Yukihiko Kameda J. Chem. Soc. Chem. Commun. 1972 747
-
5. Synthetic studies on antibiotic validamycins. Part 14. Total synthesis of (+)-validamycins C, D and FYasunobu Miyamoto,Seiichiro Ogawa J. Chem. Soc. Perkin Trans. 1 1991 2121
-
Zixin Deng,Linquan Bai Nat. Prod. Rep. 2006 23 811
-
Fumitaka Kudo,Tadashi Eguchi Nat. Prod. Rep. 2022 39 1622
-
8. Synthetic studies on antibiotic validamycins. Part 13. Total synthesis of (+)-validamycins A and E, and related compoundsYasunobu Miyamoto,Seiichiro Ogawa J. Chem. Soc. Perkin Trans. 1 1989 1013
-
9. Synthetic studies on antibiotic validamycins. Part 11. Synthesis of validamycin ASeiichiro Ogawa,Taisuke Nose,Takao Ogawa,Tatsushi Toyokuni,Yoshikazu Iwasawa,Tetsuo Suami J. Chem. Soc. Perkin Trans. 1 1985 2369
-
Patricia M. Flatt,Taifo Mahmud Nat. Prod. Rep. 2007 24 358
Validoxylamine Aに関する追加情報
Comprehensive Guide to Validoxylamine A (CAS No. 38665-10-0): Properties, Applications, and Market Insights
Validoxylamine A (CAS No. 38665-10-0) is a naturally occurring compound that has garnered significant attention in the fields of biochemistry and pharmaceuticals. Known for its unique structural properties, this compound is often studied for its potential applications in enzyme inhibition and metabolic pathways. Researchers and industry professionals are increasingly interested in Validoxylamine A due to its role in modulating biological processes, making it a hot topic in scientific discussions.
The chemical structure of Validoxylamine A features a distinctive amine group attached to a validated sugar moiety, which contributes to its biological activity. This structural uniqueness has led to extensive research into its mechanism of action, particularly in the context of glycosidase enzymes. Scientists are exploring how Validoxylamine A can be utilized to develop novel therapeutic agents, especially for conditions related to carbohydrate metabolism disorders.
One of the most frequently asked questions about Validoxylamine A is its potential role in drug development. Recent studies suggest that this compound could serve as a lead molecule for designing inhibitors targeting specific enzymes involved in diseases like diabetes and certain viral infections. The ability of Validoxylamine A to interfere with enzymatic activity makes it a promising candidate for further investigation in preclinical and clinical settings.
In addition to its pharmaceutical applications, Validoxylamine A is also being studied for its use in agricultural biotechnology. Researchers are examining its potential as a natural pesticide or growth regulator, leveraging its ability to disrupt metabolic pathways in pests without harming beneficial organisms. This aligns with the growing demand for eco-friendly agricultural solutions, a trend that has gained momentum in recent years.
The market for Validoxylamine A is expected to grow as more discoveries about its applications emerge. Currently, the compound is primarily available for research purposes, with suppliers offering it in various purity grades. However, as its therapeutic and agricultural potential becomes more evident, the demand for Validoxylamine A is likely to increase, prompting more companies to enter the market.
For those looking to purchase Validoxylamine A, it is essential to consider factors such as purity, supplier reputation, and intended use. High-purity grades are typically required for pharmaceutical research, while lower grades may suffice for agricultural studies. Additionally, researchers should stay updated on the latest advancements related to Validoxylamine A, as new findings could open up additional avenues for its application.
In summary, Validoxylamine A (CAS No. 38665-10-0) is a versatile compound with significant potential in both pharmaceuticals and agriculture. Its unique properties and mechanisms of action make it a valuable subject of study, and ongoing research is likely to uncover even more uses for this intriguing molecule. Whether you are a scientist, a biotech professional, or an industry stakeholder, keeping an eye on developments related to Validoxylamine A could prove highly beneficial.
38665-10-0 (Validoxylamine A) 関連製品
- 52660-66-9(4-(2-Aminoethoxy)benzoic acid)
- 1027914-20-0(methyl 4-ethynyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 1539924-96-3(3-(Tert-butoxycarbonylmethylamino)pyrrolidine)
- 1821028-98-1(6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)
- 1803696-90-3(2-Hydroxy-4-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)



